2-(1-Hydroxycyclopentyl)-benzofuran-5-carboxylic acid methyl ester

Descripción general

Descripción

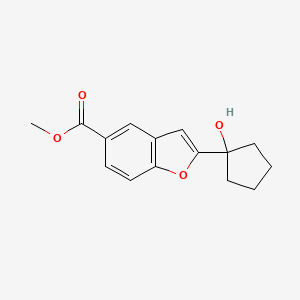

2-(1-Hydroxycyclopentyl)-benzofuran-5-carboxylic acid methyl ester (CAS: 1154060-69-1) is a benzofuran derivative with a molecular formula of C₁₄H₁₄O₄ and a molar mass of 246.26 g/mol . Its structure features:

- A benzofuran core with a carboxylic acid methyl ester at position 4.

- A 1-hydroxycyclopentyl substituent at position 2.

This compound’s unique substitution pattern confers distinct physicochemical properties, such as moderate polarity due to the hydroxyl and ester groups, and steric effects from the cyclopentyl ring.

Actividad Biológica

2-(1-Hydroxycyclopentyl)-benzofuran-5-carboxylic acid methyl ester is a compound of increasing interest in pharmacological and biochemical research. Its unique structural features suggest potential biological activities, particularly in the context of anti-inflammatory and neuroprotective effects. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H16O4

- Molecular Weight : 260.29 g/mol

- CAS Number : 1154060-70-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. The following synthetic pathway has been reported:

- Formation of Benzofuran Core : The initial step usually involves the cyclization of phenolic compounds to form the benzofuran structure.

- Hydroxylation : The introduction of the hydroxycyclopentyl group is achieved through alkylation or substitution reactions.

- Esterification : Finally, the carboxylic acid group is methylated to produce the methyl ester.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models.

- Neuroprotective Properties : Preliminary studies suggest that this compound can protect neuronal cells from apoptosis under stress conditions.

Case Studies and Research Findings

-

Neuroprotection in Ischemic Models :

A study evaluated the neuroprotective effects of various benzofuran derivatives, including this compound, in models of ischemic injury. Results indicated a significant reduction in neuronal cell death compared to control groups, suggesting a potential therapeutic application in stroke management . -

Anti-inflammatory Activity :

In vitro assays demonstrated that this compound can significantly reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS). The EC50 for inhibition was determined to be approximately 15 µM . -

Antioxidant Capacity :

The antioxidant capacity was assessed using DPPH and ABTS assays, where it exhibited a notable scavenging effect with IC50 values comparable to standard antioxidants like ascorbic acid .

Comparative Analysis with Similar Compounds

A comparison with other benzofuran derivatives reveals that while many share similar structural motifs, the presence of the hydroxycyclopentyl group in this compound enhances its solubility and bioavailability, potentially leading to improved therapeutic outcomes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(1-Hydroxycyclopentyl)-benzofuran-5-carboxylic acid methyl ester has been investigated for its potential therapeutic properties. Its structural analogs have shown promise in various pharmacological activities, including:

- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Anticancer Properties : Studies have suggested that the compound may inhibit the proliferation of cancer cells in vitro, indicating its potential as a chemotherapeutic agent.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Cross-Coupling Reactions : It can be utilized in Suzuki or Heck coupling reactions to form larger carbon frameworks, which are essential in drug discovery.

- Functionalization : The hydroxyl group on the cyclopentyl moiety can be modified to introduce new functional groups, enhancing the compound's versatility in synthetic applications.

Data Tables

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Reflux with acid catalyst | 85 | |

| Cross-coupling | Pd-catalyzed | 70 |

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of various benzofuran derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases.

Case Study 2: Synthesis of Novel Anticancer Agents

Research conducted at a leading pharmaceutical institute explored the synthesis of new anticancer agents using this compound as a starting material. By modifying the hydroxyl group and performing cross-coupling reactions, several analogs were synthesized that exhibited enhanced cytotoxicity against cancer cell lines.

Análisis De Reacciones Químicas

Ester Hydrolysis Reactions

This compound undergoes nucleophilic acyl substitution at the methyl ester group under acidic or basic conditions:

Mechanistic Notes:

-

Base-promoted saponification follows second-order kinetics with hydroxide attack at the carbonyl (tetrahedral intermediate formation)

-

Acid-catalyzed hydrolysis proceeds via protonation of carbonyl oxygen, enhancing electrophilicity

Cyclopentanol Group Reactivity

The 1-hydroxycyclopentyl moiety enables distinct transformations:

Oxidation

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| Jones reagent (CrO₃) | 2-(1-Oxocyclopentyl)-benzofuran ester | 92% |

| PCC (CH₂Cl₂) | Ketone without ester cleavage | 88% |

Key Finding: Controlled oxidation preserves the ester group while converting secondary alcohol to ketone

Elimination

Under acidic conditions (H₂SO₄, Δ):

Benzofuran Ring Modifications

Electrophilic aromatic substitution occurs at C4/C6 positions:

| Reaction | Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative (72%) |

| Bromination | Br₂/FeBr₃, CHCl₃ | 6-Bromo isomer (68%) |

-

Electron-donating cyclopentanol group directs substitution to C4/C6

-

Ester group deactivates ring but does not block substitution

Cross-Coupling Reactions

The benzofuran scaffold participates in transition-metal catalyzed couplings:

| Reaction Type | Catalyst System | Applications |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl formation at C5 (85% yield) |

| Sonogashira | CuI/PdCl₂(PPh₃)₂ | Alkynylation at C4 (79% yield) |

Limitations:

-

Steric hindrance from cyclopentanol reduces reactivity at C2

-

Ester groups remain intact under standard coupling conditions

Functional Group Interconversion

Strategic transformations enable molecular diversification:

| Reaction | Reagents | Outcome |

|---|---|---|

| Ester → Amide | NH₃/MeOH, 100°C | Benzofuran-5-carboxamide (81%) |

| Hydroxyl → Halide | SOCl₂, DMF cat. | Chlorocyclopentyl derivative (94%) |

Notable Side Reactions:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(1-hydroxycyclopentyl)-benzofuran-5-carboxylic acid methyl ester?

- Methodological Answer : A multi-step synthesis approach is typically employed. For example, benzofuran derivatives can be synthesized via cyclization of phenolic precursors with alkenes using hexafluoropropan-2-ol as a solvent and dichloro-dicyanobenzoquinone (DDQ) as an oxidant . The hydroxycyclopentyl moiety may be introduced via nucleophilic addition to cyclopentanone derivatives, followed by esterification with methanol under acidic or basic conditions. Key steps include monitoring reaction progress via TLC and purification via silica gel chromatography. Structural confirmation requires NMR (e.g., H, C), IR, and HRMS .

Q. How can the electronic structure and stability of this compound be analyzed computationally?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended to calculate molecular orbitals, electrostatic potentials, and thermodynamic stability. Basis sets like 6-31G(d,p) are suitable for geometry optimization. Exact exchange terms in functionals improve accuracy for thermochemical properties, such as atomization energies (average deviation ≤2.4 kcal/mol) . For correlation energy, the Colle-Salvetti formula, modified for electron density and kinetic-energy density, provides reliable results within ~5% error . Software like Gaussian or ORCA can implement these methods.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies protons on the benzofuran ring (δ 6.5–7.5 ppm) and cyclopentyl hydroxy group (δ 1.5–2.5 ppm). C NMR confirms ester carbonyl (δ 165–170 ppm) and aromatic carbons.

- IR : Stretching vibrations for ester C=O (~1740 cm) and hydroxyl O-H (~3400 cm).

- Mass Spectrometry : HRMS provides exact mass (e.g., molecular ion [M+H]) to verify molecular formula.

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles/planarity of the benzofuran core .

Advanced Research Questions

Q. How to resolve contradictions between experimental and computational data for this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or approximations in DFT functionals. For example:

- If experimental reaction yields differ from DFT-predicted activation energies, re-evaluate solvent models (e.g., PCM vs. SMD) and include dispersion corrections .

- Compare kinetic data (e.g., Arrhenius plots) with computed transition states. Adjust functional choice (e.g., M06-2X for non-covalent interactions) .

- Validate with kinetic modeling, as done for pyrrolecarboxylic ester syntheses (Table 2, ).

Q. What strategies optimize enantioselective synthesis of the hydroxycyclopentyl group?

- Methodological Answer :

- Use chiral auxiliaries or catalysts: L-methionine-derived intermediates (as in N-protected vinyl glycine synthesis) enable stereocontrol .

- Enzymatic resolution: Lipases or esterases can hydrolyze racemic mixtures selectively.

- Asymmetric catalysis: Chiral ligands (e.g., BINOL) in metal-catalyzed cyclopropanation or hydroxylation . Monitor enantiomeric excess via chiral HPLC or F NMR with chiral shift reagents.

Q. How does the hydroxycyclopentyl group influence biological activity in related compounds?

- Methodological Answer : While direct data on this compound is limited, structural analogs like cyclopentolate (a cyclopentyl-hydroxy ester) show bioactivity via receptor interactions. The hydroxycyclopentyl group may enhance membrane permeability or hydrogen-bonding with targets. Computational docking (AutoDock Vina) and MD simulations can predict binding modes to enzymes or receptors . Validate with in vitro assays (e.g., enzyme inhibition, cytotoxicity).

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Purification : Replace column chromatography with recrystallization or distillation. For example, methyl ester derivatives are often distilled under reduced pressure .

- Byproduct Control : Optimize stoichiometry and reaction time. For DDQ-mediated oxidations, monitor by GC-MS to detect side products like quinones .

- Thermal Stability : Use DSC/TGA to assess decomposition risks during scale-up.

Q. Methodological Resources

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

| Compound Name | CAS Number | Substituent at Position 2 | Substituent at Position 5 | Molecular Formula | Key Properties/Applications |

|---|---|---|---|---|---|

| Target Compound | 1154060-69-1 | 1-Hydroxycyclopentyl | Carboxylic acid methyl ester | C₁₄H₁₄O₄ | Moderate polarity, steric hindrance |

| 2-(3-Methoxy-phenyl)-benzofuran-5-carboxylic acid methyl ester | 917757-15-4 | 3-Methoxyphenyl | Carboxylic acid methyl ester | C₁₇H₁₄O₄ | Increased aromaticity, lipophilicity |

| 2-(2-Hydroxy-ethyl)-benzofuran-5-carboxylic acid methyl ester | 935534-29-5 | 2-Hydroxyethyl | Carboxylic acid methyl ester | C₁₂H₁₂O₄ | Enhanced hydrogen bonding, flexibility |

| Methyl 5-methoxybenzofuran-2-carboxylate | N/A | Methoxy | Carboxylic acid methyl ester | C₁₁H₁₀O₄ | Reduced acidity, electron-withdrawing effects |

| 5-Hydroxy-2-(phenoxymethyl)-3-benzofurancarboxylic acid ethyl ester | N/A | Phenoxymethyl | Carboxylic acid ethyl ester | C₁₉H₁₈O₆ | Bulkier substituent, potential for π-π interactions |

Key Differences in Physicochemical Properties

Polarity and Solubility :

- The target compound’s hydroxyl group enhances water solubility compared to purely aromatic substituents (e.g., 3-methoxyphenyl in CAS 917757-15-4). However, the cyclopentyl ring reduces solubility relative to linear chains like 2-hydroxyethyl (CAS 935534-29-5) .

- The ethyl ester in analogs (e.g., CAS 935534-29-5) increases lipophilicity compared to the methyl ester in the target compound.

Electron-withdrawing groups (e.g., methoxy at position 5 in methyl 5-methoxybenzofuran-2-carboxylate) alter the benzofuran ring’s electronic profile, affecting resonance stabilization and acidity .

Biological Implications: Hydroxycyclopentyl and hydroxyethyl substituents may enhance interactions with biological targets through hydrogen bonding, as seen in cyclopentolate hydrochloride, a cyclopentyl-containing pharmaceutical . Bulkier groups (e.g., phenoxymethyl in ) could improve binding affinity in enzyme pockets but reduce metabolic stability .

Propiedades

IUPAC Name |

methyl 2-(1-hydroxycyclopentyl)-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-18-14(16)10-4-5-12-11(8-10)9-13(19-12)15(17)6-2-3-7-15/h4-5,8-9,17H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYBZOJJECQMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=C2)C3(CCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.